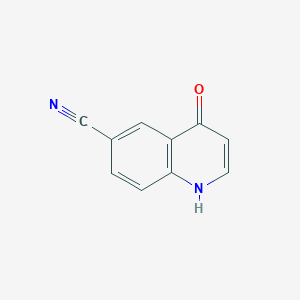

4-Hydroxyquinoline-6-carbonitrile

Vue d'ensemble

Description

4-Hydroxyquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-6-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 4-hydroxyquinoline with cyanoacetic acid under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Analyse Des Réactions Chimiques

Hydrolysis of the Cyano Group

The nitrile group at position 6 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions and Outcomes

This reaction is critical for modifying the compound’s electronic properties and enhancing water solubility for biological testing .

Alkylation and Acylation of the Hydroxyl Group

The hydroxyl group at position 4 participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Representative Reactions

Alkylation broadens the compound’s lipophilicity, while acylation protects the hydroxyl group during multi-step syntheses .

Electrophilic Aromatic Substitution

The quinoline ring’s electron-rich positions (C-5 and C-7) undergo halogenation and nitration.

Halogenation Studies

| Electrophile | Catalyst/Solvent | Position Substituted | Product |

|---|---|---|---|

| Br₂ | FeCl₃, CHCl₃, 0°C | C-5 | 5-Bromo-4-hydroxyquinoline-6-carbonitrile |

| Cl₂ | AlCl₃, DCM, RT | C-7 | 7-Chloro-4-hydroxyquinoline-6-carbonitrile |

Halogenation introduces handles for further cross-coupling reactions, enhancing utility in medicinal chemistry .

Coupling Reactions

After halogenation, palladium-catalyzed cross-coupling reactions enable structural diversification.

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Phenyl-4-hydroxyquinoline-6-carbonitrile | 78% |

This method facilitates the introduction of aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Nucleophilic Substitution at the Cyano Group

The nitrile group can be reduced to amines or converted to tetrazoles.

Key Transformations

Condensation Reactions

The hydroxyl and nitrile groups participate in cyclocondensation with amines or hydrazines.

Example with Hydrazine

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 4-Hydroxyquinoline-6-carbohydrazide | 92% |

This product serves as a precursor for heterocyclic scaffolds like triazoles and oxadiazoles .

Applications De Recherche Scientifique

Medicinal Chemistry

4-HOQCN has shown promise in various therapeutic applications due to its biological activities. Some notable findings include:

- Anticancer Activity : Research indicates that derivatives of 4-HOQCN may induce apoptosis in cancer cells. For instance, compounds derived from hydroxyquinoline structures have demonstrated significant cytotoxicity against various cancer cell lines, such as Hep3B and COLO 205, with IC50 values below 1 μM .

- Antimicrobial Properties : The compound's ability to disrupt cellular processes makes it a candidate for developing antimicrobial agents. Its interactions with biological targets can inhibit the growth of pathogens.

- Neuroprotective Effects : Similar compounds have been explored for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases .

Materials Science

The structural characteristics of 4-HOQCN allow it to be utilized in the development of new materials:

- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties are being investigated for use in OLED technologies, which require materials that can efficiently emit light.

- Photovoltaics : Research is underway to explore the potential of 4-HOQCN derivatives in solar energy applications due to their unique optical properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several 4-HOQCN derivatives against a panel of human cancer cell lines. The results showed that certain compounds exhibited potent activity with minimal toxicity to normal cells, indicating their potential as therapeutic agents.

| Compound | Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| Compound A | Hep3B | <1 | Low |

| Compound B | COLO 205 | <1 | Low |

Case Study 2: Neuroprotective Applications

Research into the neuroprotective effects of hydroxyquinoline derivatives revealed that they could effectively cross the blood-brain barrier and exhibit protective effects against oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets and pathways involved in cellular processes. For example, its derivatives can inhibit enzymes or bind to receptors, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

4-Hydroxyquinoline-6-carbonitrile is similar to other quinoline derivatives such as 4-hydroxyquinoline-8-carbonitrile and 4-hydroxyquinoline-2-carboxylic acid. its unique structural features and reactivity make it distinct in terms of its applications and biological activities.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its diverse reactivity and biological activities make it a valuable tool in the development of new drugs and chemical products.

Activité Biologique

4-Hydroxyquinoline-6-carbonitrile, a derivative of hydroxyquinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its molecular formula is CHNO with a molecular weight of 170.17 g/mol . This compound has been studied for its potential applications in treating various diseases, including cancer and viral infections.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

- Target Enzymes : Similar compounds have been shown to inhibit 2-oxoglutarate (2OG)-dependent enzymes, which are crucial in various cellular processes . These enzymes include nucleic acid demethylases and γ-butyrobetaine hydroxylase, which play roles in gene expression and metabolism.

- Biochemical Pathways : The inhibition of 2OG-dependent enzymes can lead to alterations in cellular signaling and metabolic pathways, potentially impacting cell proliferation and survival .

Antiviral Properties

Research indicates that derivatives of 4-hydroxyquinoline exhibit significant antiviral activities. For instance, certain derivatives have shown promising results against HIV with low cytotoxicity . A study highlighted that a series of compounds derived from 4-hydroxyquinoline demonstrated moderate inhibitory effects on HIV-1, indicating their potential as therapeutic agents against viral infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have reported its effectiveness against various cancer cell lines, including:

- Human promyelocytic leukemia (HL-60) : IC values around 6.4 µM.

- Colorectal cancer (HCT-116) : IC values approximately 6.1 µM .

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been noted for its bactericidal action, with minimal inhibitory concentrations (MIC) reported in various studies:

- Staphylococcus aureus : MIC values ranging from 15.625 to 62.5 μM.

- Enterococcus faecalis : MIC values between 62.5 and 125 μM .

Structure-Activity Relationship (SAR)

The biological activity of 4-hydroxyquinoline derivatives is influenced by their structural features. For example:

- The presence of electron-withdrawing groups enhances antiviral activity.

- The lipophilicity of the compounds correlates positively with their efficacy against viral pathogens .

Case Studies

Several studies have explored the efficacy of 4-hydroxyquinoline derivatives:

- Anti-HIV Activity : A study synthesized new derivatives that were tested for anti-HIV properties, revealing compounds with inhibition rates up to 32% at concentrations of 100 μM .

- Anticancer Studies : Research focused on the cytotoxicity of these compounds against resistant cancer cell lines demonstrated selective toxicity, suggesting potential for developing targeted cancer therapies .

- Antimicrobial Efficacy : A comparative analysis showed that certain derivatives exhibited stronger antibacterial effects than standard treatments like ciprofloxacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQABNJYWSVSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470135 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-82-3 | |

| Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.